3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)16-9-14(8-15(10-16)17(22)23)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLUJNLUQCJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690434 | |
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-06-1 | |
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard-Based Carboxylation (Analogous to US6489507B1 )
The patented synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard reagent carboxylation offers a template for adaptation. For the target compound, a modified approach could involve:
Step 1: Bromination of 3-(Trifluoromethyl)benzene
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Reagents : 3-(Trifluoromethyl)bromobenzene, magnesium, tetrahydrofuran (THF).
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Conditions : Reflux in THF to form the Grignard intermediate.
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Adaptation : Substitute bromobenzene with a brominated naphthalene derivative to introduce the naphthalen-2-yl group post-carboxylation.
Step 2: Carboxylation with CO₂
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Reaction : Grignard reagent treated with CO₂ gas at 20–25 psi, followed by acidification.
Data Table 1: Grignard Carboxylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| CO₂ Pressure | 20–25 psi | |
| Temperature | 0–15°C (exothermic to 27°C) | |
| Acidification Agent | 2N HCl | |
| Typical Yield | 76–78% |
Limitations : Direct application risks poor regioselectivity for naphthalene incorporation. A Suzuki-Miyaura coupling post-carboxylation may be necessary.
Hydrolysis of Trichloromethyl Intermediates (CN101066917A )
The Chinese patent CN101066917A details the synthesis of 3-trifluoromethylbenzoic acid via hydrolysis of trichloromethyl trifluoromethylbenzene using zinc catalysts. Adapting this for the target compound:
Step 1: Chlorination and Fluoridation
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Substrate : m-Xylene derivatives functionalized with naphthalen-2-yl.
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Hydrolysis : Water added slowly (12–18 hours) to avoid side reactions.
Data Table 2: Hydrolysis Reaction Optimization
| Parameter | Optimal Range | Source |
|---|---|---|
| Catalyst | Zinc acetate (5 wt%) | |
| Temperature | 120–150°C | |
| Water Molar Ratio | 2–10 equivalents | |
| Reaction Time | 12–18 hours | |
| Yield | 60–81% |
Purification : Sodium hydroxide dissolution followed by organic solvent washing (methylene chloride) and acidification to pH 3.
Oxidation of Aldehyde Precursors (ChemicalBook )
ChemicalBook documents the oxidation of 3-(trifluoromethyl)benzaldehyde to benzoic acid using diphenyl diselenide and H₂O₂. For the target molecule:
Step 1: Aldehyde Synthesis
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Substrate : 5-(Trifluoromethyl)-3-(naphthalen-2-yl)benzaldehyde.
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Oxidation :
Data Table 3: Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Diphenyl diselenide | |
| Oxidizing Agent | H₂O₂ (30% w/w) | |
| Reaction Time | 6 hours | |
| Yield | 99% (reported for analog) |
Advantages : Mild conditions preserve acid-sensitive naphthalene groups.
Critical Analysis of Methodologies
Grignard vs. Hydrolysis Approaches
Oxidation Efficiency
-
Aldehyde oxidation achieves near-quantitative yields (99%) under green chemistry conditions, ideal for lab-scale synthesis.
Recommendations for Industrial Application
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Hybrid Approach : Combine Suzuki coupling (for naphthalene introduction) with aldehyde oxidation to balance regioselectivity and yield.
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Catalyst Screening : Test alternatives to zinc acetate (e.g., Nafion-H) for hydrolysis to reduce reaction temperatures.
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Purification Protocol : Implement countercurrent chromatography to separate hydrophobic byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid has been investigated for its potential as an active pharmaceutical ingredient (API). The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.
Case Study:
A study highlighted the use of trifluoromethylated compounds in drug development, noting that the inclusion of such groups can significantly increase potency against various biological targets, including enzymes involved in disease processes .
Material Science
The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials, including polymers and liquid crystals. Its fluorinated nature contributes to desirable properties such as thermal stability and chemical resistance.
Data Table: Applications in Material Science
| Application Area | Description | Benefits |
|---|---|---|
| Polymers | Used in synthesizing fluorinated polymers | Enhanced durability and chemical resistance |
| Liquid Crystals | Component in liquid crystal displays (LCDs) | Improved electro-optical properties |
Computational Studies
Recent computational studies have focused on the molecular interactions of this compound with various biological targets. These studies often utilize protein-ligand docking simulations to predict binding affinities and interaction modes.
Insight:
Research indicates that compounds with similar structural motifs exhibit significant binding to target proteins involved in cancer and inflammatory diseases, suggesting that further exploration of this compound could yield valuable therapeutic insights .
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Trifluoromethyl-Substituted Benzoic Acids
The following table compares key structural analogs based on substituent positions, functional groups, and applications:
Key Differences and Implications
Substituent Position :
- Ortho vs. Meta/Para CF₃ : Compounds with CF₃ at position 2 (e.g., 5-Fluoro-2-CF₃ benzoic acid) exhibit distinct electronic effects compared to meta-substituted analogs. The ortho-CF₃ group may sterically hinder interactions, while the meta-substituted naphthalene in the target compound likely enhances aromatic stacking .
- Naphthalene vs. Smaller Aromatics : The bulkier naphthalen-2-yl group in the target compound may improve binding to hydrophobic pockets in proteins, contrasting with smaller substituents like methyl or fluorine .
Functional Group Modifications: Hydroxyl Groups: 2-Hydroxy-5-CF₃ benzoic acid (CAS 79427-88-6) shows increased solubility in polar solvents due to the hydroxyl group, whereas the target compound’s naphthalene moiety prioritizes lipid membrane penetration .
Biological Activity: Thyroid Receptor Binding: Halogenated analogs like 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid () demonstrate affinity for thyroid receptors, suggesting that the CF₃ group and halogen substituents synergistically enhance binding . P2Y14 Receptor Antagonism: Trifluoromethyl benzoates with thiophene and triazole moieties () highlight the role of CF₃ in improving metabolic stability for therapeutic applications .
General Approaches for Trifluoromethyl Benzoic Acids
- Hydrolysis of Esters : As seen in , esters (e.g., methyl 3-nitro-5-CF₃ benzoate) are hydrolyzed using LiOH in THF/water to yield carboxylic acids .
- HPLC Purification : Methods involving acetonitrile/water gradients and trifluoroacetic acid (TFA) deprotection are critical for isolating high-purity analogs (e.g., compounds 4–6 in ) .
Biological Activity
3-(Naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a naphthalene moiety and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent. Below are some key findings:
1. Anti-inflammatory Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anti-inflammatory properties. For instance, studies have shown that the incorporation of a trifluoromethyl group can significantly increase the potency of compounds against lipoxygenase enzymes, which are involved in inflammatory processes .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. It was found to be effective against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioavailability, which can improve interaction with target enzymes or receptors .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increased potency against LOX enzymes |
| Naphthalene moiety inclusion | Enhanced antimicrobial properties |
| Variations in substituents | Altered pharmacokinetics and efficacy |
Case Studies
Several case studies have investigated the biological activity of related compounds with similar structures. For example:
- Study on Trifluoromethyl Benzoic Acids : A study demonstrated that derivatives with trifluoromethyl groups showed improved inhibition of cyclooxygenase (COX) enzymes compared to their non-fluorinated analogs, indicating potential use in treating inflammation-related conditions .
- Antimicrobial Efficacy : Another study reported that certain benzoic acid derivatives exhibited significant antibacterial activity against resistant strains, suggesting that modifications like those found in this compound could lead to effective new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(naphthalen-2-yl)-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of trifluoromethyl-substituted benzoic acids often involves coupling reactions between aryl halides and trifluoromethyl precursors under palladium catalysis. For structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid), reactions with p-anisole and N-chloroformamide, followed by deprotection with trifluoroacetic acid, have been reported . Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and purity. Use TLC or HPLC to monitor intermediate formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm to assess purity.
- NMR : Analyze , , and spectra to confirm the presence of naphthalene protons (δ 7.5–8.5 ppm), trifluoromethyl groups (δ -60 to -70 ppm in ), and carboxylic acid protons (broad peak near δ 12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M-H]⁻ at m/z 340.1).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to potential respiratory and dermal irritation, use PPE (gloves, goggles, lab coats). Store the compound in a cool, dry place away from oxidizers and strong bases. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. For waste disposal, neutralize the carboxylic acid group with a mild base (e.g., sodium bicarbonate) before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent interactions. For example, trifluoromethyl groups can exhibit splitting in NMR due to coupling with adjacent protons. Use deuterated DMSO or CDCl₃ to standardize solvent effects. Cross-validate with X-ray crystallography if crystalline derivatives are available . For ambiguous peaks, compare data with structurally analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid, InChI Key: HVFQJWGYVXKLTE) .
Q. What strategies are effective for improving the aqueous solubility of this compound in biological assays?
- Methodology : The carboxylic acid group allows for pH-dependent solubility. Prepare sodium or potassium salts by reacting the compound with NaOH/KOH in ethanol. For in vitro studies, use buffered solutions (pH 7.4) or co-solvents like DMSO (≤1% v/v). Alternatively, design ester prodrugs (e.g., methyl or benzyl esters) that hydrolyze in physiological conditions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify regions for substitution. Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) can predict binding affinities. Prioritize derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) at the 5-position to enhance interactions with hydrophobic pockets .
Q. What experimental approaches can validate the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor for photoproducts.
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Use LC-MS to identify hydrolysis products (e.g., decarboxylation or trifluoromethyl loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
